molecular formula C10H7ClN2O B13254872 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol

Cat. No.: B13254872
M. Wt: 206.63 g/mol
InChI Key: HUDSDJDURMELHL-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position, with another pyridine ring attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Another method involves the direct chlorination of 2-(pyridin-3-yl)pyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the selective chlorination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for industrial-scale synthesis due to its scalability and efficiency. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Chloro-2-(pyridin-3-yl)pyridin-3-one.

    Reduction: 5-Amino-2-(pyridin-3-yl)pyridin-3-ol.

    Substitution: 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol.

Scientific Research Applications

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of certain kinases by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyridin-3-yl)pyridin-3-ol
  • 5-Fluoro-2-(pyridin-3-yl)pyridin-3-ol
  • 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol

Uniqueness

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding affinity in biological systems, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-2-pyridin-3-ylpyridin-3-ol

InChI

InChI=1S/C10H7ClN2O/c11-8-4-9(14)10(13-6-8)7-2-1-3-12-5-7/h1-6,14H

InChI Key

HUDSDJDURMELHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

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